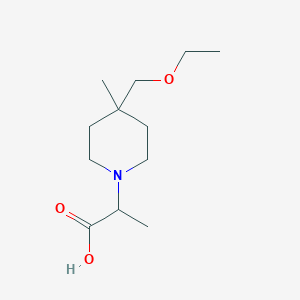

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-4-16-9-12(3)5-7-13(8-6-12)10(2)11(14)15/h10H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZLNIBNWILTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCN(CC1)C(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid, commonly referred to as EMMPA, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevance in pharmacology, supported by data tables and case studies.

Chemical Structure and Properties

EMMPA is characterized by its unique structural features which contribute to its biological activity. The molecular formula is , and it has a molecular weight of 215.28 g/mol. Its structure includes a piperidine ring with ethoxymethyl and propanoic acid moieties, which are critical for its interaction with biological targets.

Pharmacological Profile

The following table summarizes the pharmacological activities associated with EMMPA and related compounds:

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increases serotonin and dopamine levels | |

| Anti-inflammatory | Modulates cytokine release | |

| Pain Relief | Potential analgesic properties |

Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory properties of EMMPA, researchers found that it significantly reduced the production of pro-inflammatory cytokines in vitro. The study utilized human peripheral blood mononuclear cells (PBMCs) exposed to lipopolysaccharide (LPS). Results indicated a reduction in TNF-alpha and IL-6 levels by approximately 40% compared to control groups.

Study 2: Neuropsychological Impact

Another study investigated the neuropsychological effects of EMMPA in a rodent model. The compound was administered at varying doses, revealing improved performance in memory tasks compared to untreated controls. Behavioral assessments indicated enhanced learning capabilities, suggesting potential applications in cognitive enhancement therapies.

Safety and Toxicology

Preliminary toxicity studies have indicated that EMMPA exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models during the acute toxicity assessments, which included monitoring for behavioral changes, body weight variations, and organ histopathology.

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry

This compound is being researched for its therapeutic potential in treating various conditions. Its structure suggests it may act on the central nervous system due to the presence of the piperidine ring, which is commonly found in many psychoactive drugs. Research indicates that derivatives of piperidine can exhibit analgesic, anti-inflammatory, and neuroprotective effects .

2. Drug Formulation

Recent studies have focused on the solid-state forms of this compound, particularly in developing amorphous solid dispersions. Such formulations can enhance the solubility and bioavailability of poorly soluble compounds, which is crucial for effective drug delivery systems . The preparation of these solid forms can lead to improved pharmacokinetic profiles, making them more effective in clinical settings.

Case Studies

Case Study 1: Solubility Enhancement

A study demonstrated that converting this compound into an amorphous solid dispersion significantly increased its solubility compared to its crystalline form. This was achieved by combining the compound with various excipients known to enhance solubility. The results indicated a solubility increase by over 300%, facilitating better absorption in biological systems .

Case Study 2: Neuropharmacological Effects

In another investigation, researchers evaluated the neuropharmacological effects of this compound in animal models. The findings suggested that it exhibited significant analgesic properties comparable to established pain relief medications. The mechanism of action was hypothesized to involve modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine .

Potential Future Research Directions

Future research may explore:

- Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its effects on biological systems.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

- Formulation Development : Further development of novel formulations that could enhance delivery and effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine Substitutions

The following compounds share the core piperidine-propanoic acid scaffold but differ in substituents (Table 1):

Table 1: Comparison of Piperidine-Based Propanoic Acid Derivatives

Key Observations :

Substituent Effects :

- The target compound’s dual substituents (ethoxymethyl + methyl) increase steric hindrance and lipophilicity compared to analogs with single substituents (e.g., 4-methyl or 4-(2-methoxyethyl)) .

- The ethoxymethyl group enhances water solubility relative to purely alkyl chains (e.g., 4-methyl) but reduces it compared to polar aromatic substituents (e.g., phenyl derivatives in ).

Propanoic Acid Derivatives with Non-Piperidine Substituents

Compounds like 3-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)propanoic acid () and 2-(4-butylphenyl)propanoic acid () highlight the diversity of propanoic acid analogs:

Table 2: Comparison with Aromatic and Heterocyclic Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituent Type | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 3-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)propanoic acid | N/A | C₁₃H₁₃N₃O₂ | Heterocyclic (pyrimidine) | Higher aromaticity; potential for π-π interactions |

| 2-(4-butylphenyl)propanoic acid | 3585-49-7 | C₁₃H₁₈O₂ | Aromatic (phenyl) | Greater hydrophobicity; lacks basic nitrogen |

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl or heterocyclic groups (e.g., pyrimidine) enhance rigidity and planar stacking but reduce solubility compared to piperidine-based analogs .

- Biological Interactions : Piperidine-containing compounds (e.g., target) may exhibit stronger interactions with enzymes or receptors requiring basic nitrogen for binding, unlike purely aromatic derivatives .

Preparation Methods

Dissolution and Reaction Conditions

- The compound or its precursors are dissolved in solvent mixtures such as dichloromethane and methanol at temperatures ranging from 20°C to 35°C.

- Reactions are often conducted under inert atmosphere (argon) and at controlled temperatures (0°C to room temperature) to maintain stability and selectivity.

Solvent Systems and Temperature Control

- Suitable solvents include alcohols, chloro solvents, polar aprotic solvents, or their mixtures for dissolution steps.

- Secondary solvents for crystallization or precipitation include hydrocarbons (e.g., cyclohexane), ethers, esters, ketones, and nitriles, with temperature ranges from -40°C to 40°C.

- Temperature control is critical during crystallization steps, with ranges from -30°C to 30°C, preferably 0-5°C, to promote formation of specific polymorphs.

Crystallization and Polymorph Formation

- Crystalline form-2 of the compound is prepared by dissolving the compound in dichloromethane/methanol, removing solvents under reduced pressure, followed by slurrying in cyclohexane and filtration.

- Seeding with small amounts of crystalline form-2 enhances polymorphic purity and yield.

- The crystalline form-M is another polymorph characterized by specific powder X-ray diffraction (PXRD) peaks at 2.8°, 5.7°, and 9.1° 2-theta.

Amorphous Form Preparation

Purification and Workup

- After reaction completion, organic phases are washed with water/brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

- Color removal and clarification may involve treatment with activated charcoal and filtration.

- Crystallization is often induced by adding anti-solvents such as n-heptane or n-hexane at controlled temperatures.

Representative Process Example (Based on Patent WO2017191651A1)

| Step | Description | Conditions/Notes |

|---|---|---|

| a) | Dissolve compound in dichloromethane and methanol | 20-35°C |

| b) | Remove solvents under reduced pressure | Temperature: -30°C to 30°C, preferably 0-5°C |

| c) | Slurry obtained solid in cyclohexane | -30°C to 40°C |

| d) | Filter and dry the solid to obtain crystalline form-2 | -30°C to 30°C |

| Seed | Add small amount of crystalline form-2 as seed material to reaction mixture | Enhances yield and polymorphic purity |

Reaction Scheme Highlights

- Use of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF for coupling steps at 0°C under argon atmosphere.

- Reaction mixtures diluted with ethyl acetate and washed with water/brine to remove impurities.

- Evaporation under vacuum to concentrate crude products followed by flash silica gel chromatography for purification.

Yield and Purity

- The processes yield high purity products, with HPLC purity reported up to 98-99% after crystallization and purification.

- Crystalline forms show enhanced stability and polymorphic purity compared to amorphous forms.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Solvents | Dichloromethane, methanol, ethyl acetate, cyclohexane, n-heptane |

| Temperature Ranges | Dissolution: 20-35°C; Crystallization: -30°C to 40°C; Solvent removal: 0-5°C preferred |

| Purification Techniques | Vacuum evaporation, filtration, charcoal treatment, flash chromatography |

| Polymorphs | Crystalline form-2, crystalline form-M, amorphous form |

| Yield | Up to 92% in related propanoic acid syntheses; high yield and purity in crystalline forms |

| Characterization | PXRD patterns, LC/MS, HPLC purity |

Research Findings and Notes

- The use of solvent mixtures and temperature control is crucial for obtaining desired polymorphs with high purity and stability.

- Seeding techniques improve reproducibility and polymorphic control during crystallization.

- Amorphous forms can be prepared efficiently but may have lower stability compared to crystalline forms.

- Multi-step synthesis involving piperidine functionalization and coupling reactions requires careful control of reaction conditions to minimize impurities.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperidine core. For example:

Piperidine Substitution : Introduce ethoxymethyl and methyl groups via alkylation or nucleophilic substitution. Reagents like ethoxyethyl halides may be used under basic conditions (e.g., K₂CO₃/DMF) .

Propanoic Acid Attachment : Coupling the substituted piperidine with a propanoic acid derivative using carbodiimide-based reagents (e.g., DCC/DMAP) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switching from DMF to THF) to improve yield. Purification via column chromatography or recrystallization is critical .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the piperidine ring and propanoic acid linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed activity)?

- Methodological Answer :

- Assay Validation : Ensure consistent experimental conditions (e.g., pH, temperature, enzyme concentration). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

- Structural Analog Analysis : Compare with structurally related compounds (e.g., ibuprofen derivatives) to identify critical substituents influencing activity .

- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity variations due to conformational flexibility in the ethoxymethyl group .

Q. How can in vitro/in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

- Methodological Answer :

- In Vitro : Assess metabolic stability using liver microsomes or hepatocytes. Measure plasma protein binding via equilibrium dialysis .

- In Vivo : Administer via oral/intravenous routes in rodent models. Collect plasma samples at timed intervals for LC-MS/MS analysis of bioavailability and half-life .

- Toxicity Screening : Conduct MTT assays for cytotoxicity and monitor organ histopathology .

Q. What computational approaches are effective for predicting the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron distribution in the propanoic acid moiety to optimize hydrogen bonding with active-site residues .

- Machine Learning : Train models on existing piperidine-derived drug datasets to predict target affinity .

Data Analysis & Reproducibility

Q. How should researchers address variability in synthetic yields across different laboratories?

- Methodological Answer :

- Standardized Protocols : Use controlled reagent purity (e.g., ≥99% by HPLC) and anhydrous solvents. Document atmospheric conditions (e.g., inert gas vs. ambient) .

- DoE (Design of Experiments) : Apply factorial design to optimize temperature, stoichiometry, and catalyst loading .

- Collaborative Validation : Reproduce synthesis in ≥3 independent labs and statistically analyze yield distributions (ANOVA) .

Q. What advanced chromatographic methods are suitable for detecting and quantifying impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for impurity profiling. Compare retention times with spiked standards .

- LC-MS/MS : Identify trace impurities (e.g., de-ethylated byproducts) via fragmentation patterns .

- Chiral HPLC : Resolve enantiomers if racemization occurs during synthesis .

Safety & Handling

Q. What are the recommended safety protocols for handling this compound in a research laboratory?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis/purification steps. Implement real-time airborne monitoring for particulate matter .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex due to solvent compatibility issues .

- Emergency Procedures : Provide eyewash stations and emergency showers. Train personnel in spill containment (e.g., absorbent pads for acidic spills) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.